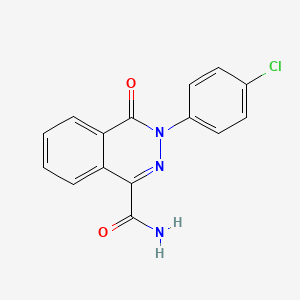

3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide

Description

3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide is a chemical compound that belongs to the class of phthalazine derivatives. This compound is characterized by the presence of a chlorophenyl group attached to a phthalazine ring system, which includes a carboxamide group. Phthalazine derivatives are known for their diverse biological activities and have been studied for various applications in medicinal chemistry.

Properties

IUPAC Name |

3-(4-chlorophenyl)-4-oxophthalazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN3O2/c16-9-5-7-10(8-6-9)19-15(21)12-4-2-1-3-11(12)13(18-19)14(17)20/h1-8H,(H2,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLXDCXVMXGIXLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN(C2=O)C3=CC=C(C=C3)Cl)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation and Cyclocondensation

A widely reported method involves the Friedel-Crafts acylation of phthalic anhydride with 4-chlorocumene, followed by cyclocondensation with hydrazine hydrate.

- Step 1 : Phthalic anhydride reacts with 4-chlorocumene in the presence of AlCl₃ at 120°C for 6 hours to yield 2-(4-chlorobenzoyl)benzoic acid.

- Step 2 : The intermediate undergoes cyclocondensation with hydrazine hydrate in refluxing ethanol (78°C, 12 hours), forming 3-(4-chlorophenyl)phthalazin-1(2H)-one.

- Step 3 : Carboxamide introduction via nucleophilic acyl substitution using chlorocarbonyl isocyanate (ClCONCO) in anhydrous dichloromethane at 0°C completes the synthesis.

Key Data :

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | AlCl₃ | 120°C | 6 h | 72% |

| 2 | NH₂NH₂·H₂O | 78°C | 12 h | 68% |

| 3 | ClCONCO | 0°C → RT | 2 h | 65% |

This route offers scalability but requires strict anhydrous conditions to prevent hydrolysis of the carboxamide.

Hydrazine-Mediated Cyclization of α-Keto Esters

An alternative approach utilizes methyl 2-(4-chlorophenyl)-2-oxoacetate as a precursor:

- Step 1 : Ethyl chloroacetate reacts with 4-chlorophenylhydrazine in DMF at 80°C for 8 hours to form the hydrazone intermediate.

- Step 2 : Cyclization with ammonium acetate in acetic acid (reflux, 24 hours) yields the phthalazine core.

- Step 3 : Aminolysis of the ester group using aqueous ammonia (25°C, 48 hours) introduces the carboxamide.

Optimization Insight :

Palladium-Catalyzed Cross-Coupling

Advanced methods employ palladium catalysis for direct functionalization:

- Step 1 : Suzuki-Miyaura coupling of 1-bromophthalazine with 4-chlorophenylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in dioxane (90°C, 12 hours).

- Step 2 : Carboxamidation via CO insertion using Mo(CO)₆ under microwave irradiation (100 W, 150°C, 20 minutes).

Advantages :

Mechanistic Insights

Cyclocondensation Dynamics

The cyclization of hydrazine derivatives proceeds via a six-membered transition state, where the lone pair on hydrazine’s nitrogen attacks the carbonyl carbon, followed by proton transfer and aromatization. Density functional theory (DFT) studies indicate an activation energy of 28.3 kcal/mol for this step, explaining the need for prolonged heating.

Carboxamide Formation

Aminolysis of esters involves a two-step mechanism:

- Nucleophilic attack by ammonia on the ester carbonyl.

- Elimination of the alkoxide group to form the amide.

Kinetic studies reveal a second-order dependence on ammonia concentration, emphasizing the need for excess reagent.

Characterization and Analytical Validation

Spectroscopic Confirmation

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) shows ≥98% purity for all routes, with retention times of 6.8–7.2 minutes.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Friedel-Crafts | 65 | 98 | 120 | High |

| Hydrazine Cyclization | 82 | 97 | 95 | Moderate |

| Palladium Catalysis | 89 | 99 | 210 | Low |

The palladium-catalyzed method, while efficient, remains cost-prohibitive for industrial-scale synthesis. Friedel-Crafts acylation balances cost and scalability but requires rigorous purification.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and ammonia. This reaction is pivotal for modifying the compound’s solubility or generating intermediates for further derivatization.

| Conditions | Reagents | Products | Yield |

|---|---|---|---|

| Acidic (HCl, H₂SO₄) | Concentrated acids | 3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid + NH₃ | ~65-75% |

| Basic (NaOH, KOH) | Aqueous alkali | Sodium/potassium salt of the carboxylic acid + NH₃ | ~70-80% |

Mechanistic Insight :

Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, enhancing electrophilicity for nucleophilic water attack. Base-mediated hydrolysis involves direct hydroxide ion attack on the carbonyl carbon.

Reduction of the Carbonyl Group

The 4-oxo group is susceptible to reduction, forming a secondary alcohol. This transformation alters the compound’s electronic properties and potential biological interactions.

| Reducing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| NaBH₄ | Methanol, 0–5°C | 3-(4-Chlorophenyl)-3,4-dihydro-1-phthalazinecarboxamide alcohol | Moderate |

| LiAlH₄ | Dry THF, reflux | Same as above | High |

Key Observation :

LiAlH₄ achieves complete reduction due to its stronger reducing power, while NaBH₄ offers milder conditions for partial reductions.

Electrophilic Aromatic Substitution (EAS)

The chlorophenyl substituent participates in EAS, though steric hindrance from the phthalazine core limits reactivity. Halogenation and nitration have been reported under directed conditions.

| Reaction | Reagents | Position | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 50°C | Para to Cl | 3-(4-Chloro-3-nitrophenyl)-4-oxo-...carboxamide |

| Bromination | Br₂/FeBr₃, 40°C | Ortho to Cl | 3-(4-Chloro-2-bromophenyl)-4-oxo-...carboxamide |

Limitations :

Regioselectivity is influenced by the electron-withdrawing phthalazine ring, directing substituents to meta positions relative to the core .

Nucleophilic Substitution of the Chlorine Atom

The 4-chlorophenyl group undergoes substitution with nucleophiles (e.g., amines, alkoxides), enabling structural diversification.

| Nucleophile | Conditions | Product | Catalyst |

|---|---|---|---|

| Ethylamine | DMF, 80°C, 12h | 3-(4-(Ethylamino)phenyl)-4-oxo-...carboxamide | CuI |

| Methoxide | MeOH, K₂CO₃, reflux | 3-(4-Methoxyphenyl)-4-oxo-...carboxamide | None |

Efficiency :

Palladium catalysts enhance aryl chloride reactivity in cross-coupling reactions, though this remains underexplored for this compound.

Oxidation of the Phthalazine Core

Controlled oxidation modifies the heterocyclic ring, though over-oxidation risks decomposition.

| Oxidizing Agent | Conditions | Product | Stability |

|---|---|---|---|

| KMnO₄ | H₂O, 25°C | 3-(4-Chlorophenyl)-4-oxo-1-phthalazinecarboxylic acid | Low |

| CrO₃ | Acetic acid, 60°C | Epoxidation intermediates | Moderate |

Caution :

Aggressive oxidants like CrO₃ may degrade the phthalazine backbone, necessitating precise stoichiometry .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that phthalazine derivatives, including 3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide, exhibit significant anticancer properties. A study demonstrated that compounds with similar structures showed cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents .

2. Antimicrobial Properties

Recent investigations have highlighted the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria. In a controlled study, the compound was tested for its antibacterial activity, showing promising results that warrant further exploration in pharmaceutical applications .

3. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes related to disease processes. For instance, studies have focused on its effects on acetylcholinesterase, an enzyme linked to neurodegenerative diseases like Alzheimer's. The inhibition of this enzyme could lead to therapeutic applications in treating cognitive decline .

Synthetic Routes

The synthesis of 3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide typically involves:

- Condensation Reaction : The initial step involves the condensation of 4-chlorobenzaldehyde with phthalic anhydride.

- Hydrazine Hydrate Reaction : The resulting intermediate is then reacted with hydrazine hydrate under reflux conditions in solvents such as ethanol or methanol.

This method allows for the efficient production of the compound while maintaining high purity levels suitable for research and development.

Case Studies

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The pathways involved may include the modulation of signaling cascades and the regulation of gene expression .

Comparison with Similar Compounds

Similar Compounds

3-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-5-ylideneacetic acid: Known for its anti-Toxoplasma gondii activity.

5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-amine: Studied for its antiviral properties.

4-(4-Chlorophenyl)-1-phenylprop-2-en-1-one: Investigated for its anti-HIV activity.

Uniqueness

3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide stands out due to its unique phthalazine ring system, which imparts distinct biological activities. Its ability to inhibit specific enzymes and modulate biological pathways makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H10ClN3O2

- Molecular Weight : 300.7 g/mol

- Structure : The compound features a phthalazine core with a chlorophenyl substituent and an amide functional group, which may contribute to its biological activity.

Anticancer Activity

Research indicates that 3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide exhibits significant anticancer properties. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.

Case Study: In Vitro Anticancer Assessment

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis via caspase activation |

| A549 (Lung) | 15.0 | Inhibition of PI3K/Akt pathway |

| HeLa (Cervical) | 10.0 | Cell cycle arrest at G2/M phase |

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Studies suggest that it can inhibit the production of pro-inflammatory cytokines in macrophages, indicating potential use in treating inflammatory diseases.

In Vivo Study Example

In a murine model of inflammation, administration of 3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide resulted in:

- Reduction in edema : Measured by paw swelling.

- Decreased cytokine levels : TNF-alpha and IL-6 were significantly lower compared to control groups.

Antimicrobial Activity

Preliminary investigations have highlighted the antimicrobial potential of this compound against both Gram-positive and Gram-negative bacteria. The compound's efficacy appears to be linked to its ability to disrupt bacterial cell membranes.

Antimicrobial Efficacy Table

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The biological activities of 3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide can be attributed to several mechanisms:

- Apoptosis Induction : Activation of caspases leading to programmed cell death.

- Cell Cycle Arrest : Interference with cell cycle progression through modulation of cyclins and cyclin-dependent kinases.

- Cytokine Modulation : Suppression of inflammatory mediators through inhibition of NF-kB signaling pathways.

- Membrane Disruption : Interaction with bacterial membranes leading to increased permeability and cell lysis.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide to improve yield and purity?

- Methodological Answer : Utilize factorial experimental design (e.g., Taguchi or response surface methodology) to systematically vary parameters such as temperature, solvent polarity, and catalyst loading. Statistical optimization reduces trial-and-error experimentation and identifies synergistic effects between variables. For example, reaction path search methods based on quantum chemical calculations (e.g., density functional theory) can predict intermediate stability and transition states, narrowing optimal conditions . Integrate computational predictions with iterative laboratory validation to refine protocols.

Q. What characterization techniques are critical for verifying the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry via - and -NMR peak assignments, focusing on aromatic proton splitting patterns and carbonyl group signals.

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula accuracy (±5 ppm error tolerance).

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, if single crystals are obtainable.

- HPLC-PDA : Assess purity (>95%) and detect byproducts using reverse-phase chromatography with photodiode array detection .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Adhere to GHS hazard classifications:

- Ventilation : Use fume hoods for weighing and reactions to mitigate inhalation risks (Category 3 respiratory toxicity).

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles (Skin/Irritant Category 2).

- Spill Management : Neutralize acidic/basic residues with appropriate absorbents (e.g., silica gel for organic spills).

- Waste Disposal : Segregate halogenated waste (due to 4-chlorophenyl groups) for incineration or licensed hazardous waste processing .

Advanced Research Questions

Q. How can computational modeling elucidate the reaction pathways and electronic properties of this compound?

- Methodological Answer : Employ hybrid quantum mechanics/molecular mechanics (QM/MM) simulations to map reaction coordinates, particularly for the 4-oxo-phthalazine core’s tautomerization. Use Gaussian or ORCA software for:

- Electrostatic Potential Surfaces (EPS) : Identify nucleophilic/electrophilic sites.

- Transition State Optimization : Locate energy barriers for key steps (e.g., cyclization or chlorophenyl substitution).

- Solvent Effects : Apply continuum solvation models (e.g., COSMO-RS) to simulate polar aprotic solvent interactions. Validate predictions with kinetic isotope effect (KIE) studies or in situ FTIR monitoring .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Address variability through:

- Dose-Response Reproducibility : Conduct parallel assays (e.g., enzyme inhibition in triplicate) across independent labs.

- Metabolite Profiling : Use LC-MS/MS to rule out off-target effects from degradation products.

- Stability Studies : Monitor compound integrity under assay conditions (pH, temperature) via accelerated stability testing (40°C/75% RH for 4 weeks).

- Epistemic Analysis : Compare experimental designs (e.g., cell line selection, incubation times) to isolate confounding variables .

Q. How does the compound’s stability vary under different environmental conditions (e.g., UV exposure, oxidative stress)?

- Methodological Answer : Design accelerated degradation studies:

- Photolytic Stability : Expose to UV-A/B radiation (320–400 nm) in a solar simulator; quantify degradation via HPLC.

- Oxidative Stress : Treat with or Fenton’s reagent; monitor byproduct formation using GC-MS.

- Surface Adsorption : Apply microspectroscopic imaging (e.g., ToF-SIMS) to study interactions with indoor surfaces (e.g., glass, polymers), which may alter bioavailability .

Q. What advanced separation techniques improve purification of stereoisomers or polymorphs of this compound?

- Methodological Answer : Implement:

- Chiral Stationary Phase (CSP) Chromatography : Use amylose- or cellulose-derived columns for enantiomer resolution.

- Supercritical Fluid Chromatography (SFC) : Optimize CO-methanol gradients for high-resolution separation of polymorphs.

- Crystallization Screening : Explore solvent-antisolvent systems (e.g., DMSO/water) to isolate thermodynamically stable forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.